molecular formula C11H19N3 B13253366 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

Cat. No.: B13253366
M. Wt: 193.29 g/mol
InChI Key: ZKWMPGMUUZNUBV-UHFFFAOYSA-N
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Description

5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrrolidine ring substituted with ethyl and methyl groups, and a pyrazole ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-ethyl-4-methyl-3-aminobutanol.

    Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrrolidine ring through alkylation reactions using appropriate alkyl halides.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It may bind to specific receptors, influencing biological pathways.

Medicine:

    Drug Development: The compound’s structure can be modified to develop potential therapeutic agents, particularly for neurological disorders.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may serve as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may bind to a receptor, triggering a signaling cascade that influences cellular functions.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the pyrrolidine ring, making it less complex.

    5-(4-Methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Similar structure but lacks the ethyl group.

    5-(4-Ethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Similar structure but lacks the methyl group on the pyrrolidine ring.

Uniqueness: 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural complexity allows for a broader range of applications in various fields.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole

InChI

InChI=1S/C11H19N3/c1-4-11(2)8-12-7-9(11)10-5-6-13-14(10)3/h5-6,9,12H,4,7-8H2,1-3H3

InChI Key

ZKWMPGMUUZNUBV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=NN2C)C

Origin of Product

United States

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